molecular formula C9H16N4O2 B1491261 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2098010-92-3

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1491261
CAS RN: 2098010-92-3
M. Wt: 212.25 g/mol
InChI Key: NYFJDOPLAUFQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, commonly referred to as Azido-MPMP, is an organic compound that is used in a variety of scientific research applications. Azido-MPMP has a unique structure that is composed of an azido group attached to an alkyl chain, making it a valuable tool for organic synthesis, as well as for the study of chemical and biological processes.

Mechanism of Action

Azido-MPMP acts as a nucleophile, meaning that it reacts with electrophiles, such as carbonyl groups, to form covalent bonds. This reaction is important in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. Additionally, Azido-MPMP can react with amines to form amide bonds, which are important in the formation of peptides and proteins.
Biochemical and Physiological Effects
Azido-MPMP has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are important in the regulation of biochemical pathways. Additionally, Azido-MPMP has been shown to affect the activity of certain transcription factors, which are important in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Azido-MPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic and can be used in a variety of assays. However, Azido-MPMP also has some limitations. It is not as reactive as some other compounds, and it can be difficult to remove from reaction mixtures. Additionally, it can react with some compounds that are not intended targets, leading to unwanted side reactions.

Future Directions

Azido-MPMP has a variety of potential future directions. It could be used in the synthesis of more complex organic compounds, such as peptides and nucleic acids. Additionally, it could be used in the study of more complex biochemical and physiological processes, such as those involved in cell signaling pathways. Additionally, Azido-MPMP could be used in the development of new drugs, as well as in the study of protein-protein interactions. Finally, Azido-MPMP could be used in the study of the structure and function of proteins and nucleic acids.

Scientific Research Applications

Azido-MPMP has a variety of applications in scientific research. It is used in the synthesis of organic compounds, such as peptides, carbohydrates, and nucleic acids. It is also used in the study of enzymatic reactions, as well as in the study of protein-protein interactions. Additionally, Azido-MPMP is used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins and nucleic acids.

properties

IUPAC Name

2-azido-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-7-4-13(5-8(7)6-15-2)9(14)3-11-12-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFJDOPLAUFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
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2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
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2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

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